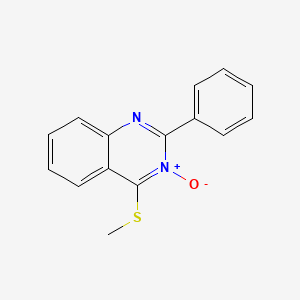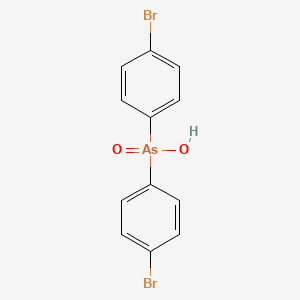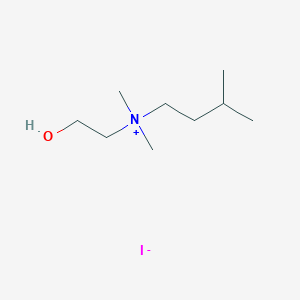
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyethyl group and a trimethylbutan-1-aminium group, making it a versatile molecule with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,3-trimethylbutan-1-amine with 2-iodoethanol under reflux conditions. The reaction proceeds as follows:
N,N,3-trimethylbutan-1-amine+2-iodoethanol→N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
This reaction is typically carried out in an inert solvent such as acetonitrile or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using silver nitrate (AgNO₃) or sodium chloride (NaCl) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N,3-trimethylbutan-1-aminium iodide.
Reduction: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-amine.
Substitution: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-aminium chloride or bromide.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylbutan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylpentan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylhexan-1-aminium iodide
Uniqueness
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is unique due to its specific combination of a hydroxyethyl group and a trimethylbutan-1-aminium group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which are not observed in other similar compounds. Its effectiveness as a phase transfer catalyst and antimicrobial agent highlights its versatility and potential for various applications.
Propriétés
Numéro CAS |
112259-15-1 |
|---|---|
Formule moléculaire |
C9H22INO |
Poids moléculaire |
287.18 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C9H22NO.HI/c1-9(2)5-6-10(3,4)7-8-11;/h9,11H,5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FDKOZFSLSIQWBQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC[N+](C)(C)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
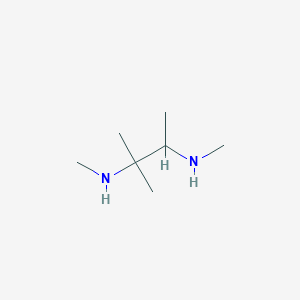
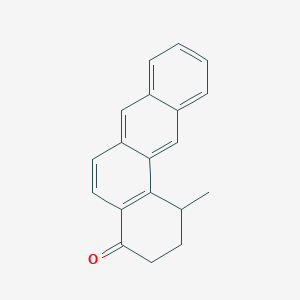
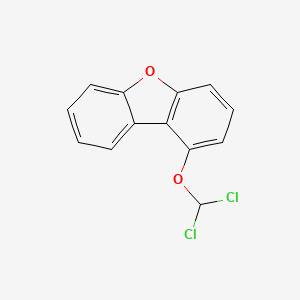
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
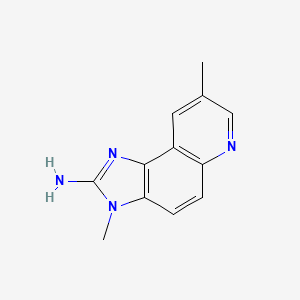
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
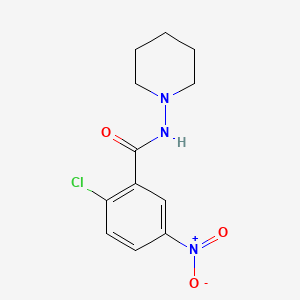
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
